molecular formula C13H14ClNO3S2 B5087076 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B5087076
M. Wt: 331.8 g/mol
InChI Key: TYQQHHAPLGGQAB-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the furan-2-ylmethylsulfanyl intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylsulfanyl group.

    Attachment of the sulfonamide group: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The furan ring and chloro-substituted benzene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-furan-2-ylmethyl-acetamide: Another furan-containing sulfonamide with similar antimicrobial properties.

    4-chloro-N-furan-2-ylmethyl-benzamide: Shares structural similarities but differs in the functional groups attached to the benzene ring.

Uniqueness

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide is unique due to the presence of both the furan ring and the sulfonamide group, which may provide synergistic effects in its biological activity

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-11-3-5-13(6-4-11)20(16,17)15-7-9-19-10-12-2-1-8-18-12/h1-6,8,15H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQQHHAPLGGQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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